molecular formula C16H17KN2O5S B7790716 potassium;(2S,5R,6R)-3,3-dimethyl-7-oxo-6-[(2-phenoxyacetyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate

potassium;(2S,5R,6R)-3,3-dimethyl-7-oxo-6-[(2-phenoxyacetyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate

Cat. No.: B7790716
M. Wt: 388.5 g/mol
InChI Key: HCTVWSOKIJULET-LQDWTQKMSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

The compound with the identifier “potassium;(2S,5R,6R)-3,3-dimethyl-7-oxo-6-[(2-phenoxyacetyl)amino]-4-thia-1-azabicyclo[320]heptane-2-carboxylate” is a chemical entity registered in the PubChem database

Preparation Methods

The synthesis of potassium;(2S,5R,6R)-3,3-dimethyl-7-oxo-6-[(2-phenoxyacetyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate involves specific synthetic routes and reaction conditions. The preparation methods typically include:

    Synthetic Routes: The compound is synthesized through a series of chemical reactions that involve the use of specific reagents and catalysts. The exact synthetic route may vary depending on the desired purity and yield of the compound.

    Reaction Conditions: The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to ensure the successful synthesis of this compound. These conditions are optimized to maximize the yield and minimize the formation of by-products.

    Industrial Production Methods: On an industrial scale, the production of this compound involves large-scale chemical reactors and advanced purification techniques. The industrial methods are designed to produce the compound in large quantities while maintaining high purity and consistency.

Chemical Reactions Analysis

potassium;(2S,5R,6R)-3,3-dimethyl-7-oxo-6-[(2-phenoxyacetyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide. The oxidation reactions typically result in the formation of oxidized derivatives of this compound.

    Reduction: Reduction reactions involve the use of reducing agents like sodium borohydride or lithium aluminum hydride. These reactions convert this compound into its reduced forms.

    Substitution: Substitution reactions involve the replacement of specific atoms or groups in this compound with other atoms or groups. Common reagents used in substitution reactions include halogens and alkylating agents.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce oxidized derivatives, while reduction may yield reduced forms of this compound.

Scientific Research Applications

potassium;(2S,5R,6R)-3,3-dimethyl-7-oxo-6-[(2-phenoxyacetyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate has a wide range of scientific research applications, including:

    Chemistry: In chemistry, this compound is used as a reagent in various chemical reactions and as a standard for analytical techniques.

    Biology: In biological research, the compound is used to study its effects on biological systems and to investigate its potential as a therapeutic agent.

    this compound is explored for its potential medicinal properties, including its use in drug development and as a treatment for specific medical conditions.

    Industry: In the industrial sector, this compound is used in the production of various chemical products and as a component in manufacturing processes.

Mechanism of Action

The mechanism of action of potassium;(2S,5R,6R)-3,3-dimethyl-7-oxo-6-[(2-phenoxyacetyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target molecules and modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which this compound is used.

Properties

IUPAC Name

potassium;(2S,5R,6R)-3,3-dimethyl-7-oxo-6-[(2-phenoxyacetyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O5S.K/c1-16(2)12(15(21)22)18-13(20)11(14(18)24-16)17-10(19)8-23-9-6-4-3-5-7-9;/h3-7,11-12,14H,8H2,1-2H3,(H,17,19)(H,21,22);/q;+1/p-1/t11-,12+,14-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCTVWSOKIJULET-LQDWTQKMSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(N2C(S1)C(C2=O)NC(=O)COC3=CC=CC=C3)C(=O)[O-])C.[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)COC3=CC=CC=C3)C(=O)[O-])C.[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17KN2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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